Piperidine, 1,1'-(p-tolylphosphinidene)di-
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Overview
Description
Piperidine, 1,1’-(p-tolylphosphinidene)di- is an organic compound with the molecular formula C17H27N2P. This compound is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are known for their significant roles in medicinal chemistry, particularly in the synthesis of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(p-tolylphosphinidene)di- typically involves the reaction of piperidine with p-tolylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Piperidine, 1,1’-(p-tolylphosphinidene)di- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-(p-tolylphosphinidene)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can result in various substituted piperidine derivatives .
Scientific Research Applications
Piperidine, 1,1’-(p-tolylphosphinidene)di- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 1,1’-(p-tolylphosphinidene)di- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s bioactivity may be attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered nitrogen-containing heterocycle similar to piperidine but with an aromatic ring.
Piperazine: A six-membered ring containing two nitrogen atoms.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Uniqueness
Piperidine, 1,1’-(p-tolylphosphinidene)di- is unique due to the presence of the p-tolylphosphinidene group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s ability to act as a ligand and participate in various chemical reactions, making it valuable in both research and industrial applications .
Properties
CAS No. |
28869-92-3 |
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Molecular Formula |
C17H27N2P |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4-methylphenyl)-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C17H27N2P/c1-16-8-10-17(11-9-16)20(18-12-4-2-5-13-18)19-14-6-3-7-15-19/h8-11H,2-7,12-15H2,1H3 |
InChI Key |
OVMBYENTCAHZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(N2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
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